molecular formula C19H23N3O5S B11173327 N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11173327
M. Wt: 405.5 g/mol
InChI Key: UIFZCYDUYPIFAQ-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a furan ring, and a sulfonamide group, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Mechanism of Action

The exact mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is not fully understood. it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N3O5S/c1-2-20-28(25,26)16-7-5-15(6-8-16)21-18(23)14-9-11-22(12-10-14)19(24)17-4-3-13-27-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,21,23)

InChI Key

UIFZCYDUYPIFAQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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